
Boc-N-Me-Orn(Fmoc)-OH
Overview
Description
Boc-N-Me-Orn(Fmoc)-OH is a protected ornithine derivative extensively utilized in peptide synthesis. Its chemical structure includes:
- Fmoc (9-fluorenylmethoxycarbonyl) protection on the α-amino group, which is base-labile and commonly removed using piperidine .
- Boc (tert-butyloxycarbonyl) protection on the δ-amino group of ornithine, an acid-labile group cleaved under trifluoroacetic acid (TFA) conditions .
- N-methylation at the α-amino position, which introduces steric hindrance and enhances metabolic stability in peptide therapeutics .
Molecular Formula: C₂₆H₃₂N₂O₆
Molecular Weight: 468.54 g/mol
CAS Number: 1793105-28-8
Applications:
Preparation Methods
Starting Material and Initial Protection
- The synthesis typically starts with ornithine or a suitably protected ornithine derivative.
- The side chain amino group is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate, usually in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
- This Boc protection ensures the side chain amino group remains inert during subsequent steps.
N-Methylation of Ornithine
- The N-methylation of the ornithine amino group is conducted using methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
- The reaction is typically performed in solvents such as acetone or DMF.
- This step introduces the N-methyl group on the ornithine backbone, crucial for the final compound's structure.
Fmoc Protection of the α-Amino Group
- After methylation, the α-amino group is protected with the Fmoc group.
- This is achieved by reacting the intermediate with fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) in acetone/water mixtures under mild basic conditions.
- The reaction is usually carried out at room temperature overnight.
- After completion, the reaction mixture is acidified and extracted with ethyl acetate (AcOEt), followed by washes with basic and acidic aqueous solutions to purify the product.
Purification and Isolation
- The crude product is purified by standard extraction and washing steps.
- Organic impurities are removed by washes with isopropyl ether (IPE) or similar solvents.
- Final purification may involve recrystallization or chromatographic techniques to ensure high purity suitable for peptide synthesis.
Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
---|---|---|---|---|---|
Boc Protection | Boc2O, triethylamine or NaHCO3 | DMF or DCM | Room temperature | 2-4 hours | Protects side chain amino group |
N-Methylation | Methyl iodide, K2CO3 | Acetone or DMF | Room temperature | Several hours | Introduces N-methyl group |
Fmoc Protection | Fmoc-OSu | Acetone/water | Room temperature | Overnight | Protects α-amino group |
Purification | Acid/base washes, extraction, recrystallization | Various solvents | Room temperature | Variable | Removes impurities and isolates pure product |
- The Boc protection step is highly efficient, providing good yields and stability of the side chain protection.
- N-methylation requires careful control to avoid over-alkylation or side reactions; potassium carbonate is preferred as a mild base.
- Fmoc protection with Fmoc-OSu proceeds smoothly under mild conditions, with reaction monitoring by thin-layer chromatography (TLC) to confirm completion.
- Purification steps are critical to remove residual reagents and byproducts, ensuring compatibility with peptide synthesis protocols.
- The overall synthetic sequence yields Boc-N-Me-Orn(Fmoc)-OH with high purity and good reproducibility.
- This compound is soluble in DMF and DMSO at approximately 30 mg/mL.
- Stock solutions should be prepared fresh and stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.
- Solutions can be warmed to 37°C and sonicated to improve solubility before use.
The preparation of this compound involves a well-established sequence of side chain Boc protection, N-methylation, and α-amino Fmoc protection. The methods rely on standard organic synthesis techniques with careful control of reaction conditions and purification to yield a high-purity compound suitable for advanced peptide synthesis applications. This compound's stability and orthogonal protecting groups make it invaluable in the synthesis of complex peptides and pseudopeptides.
Chemical Reactions Analysis
Types of Reactions
Boc-N-Me-Orn(Fmoc)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protective groups under acidic and basic conditions, respectively.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amino groups.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Boc group can be removed using trifluoroacetic acid (TFA), while the Fmoc group can be removed using piperidine.
Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH).
Coupling: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used.
Major Products Formed
Deprotected Ornithine Derivatives: Removal of protective groups yields ornithine derivatives.
Substituted Ornithine Compounds: Substitution reactions result in various substituted ornithine compounds.
Peptides: Coupling reactions lead to the formation of peptides and peptide derivatives.
Scientific Research Applications
Peptide Synthesis
Boc-N-Me-Orn(Fmoc)-OH serves as a critical building block in the synthesis of peptides. The protecting groups allow for controlled deprotection and coupling reactions, enabling the construction of complex peptide sequences. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where it can be incorporated into growing peptide chains with minimal side reactions. Key benefits include:
- Selective Deprotection : The Fmoc group can be removed under mild conditions using piperidine, making it suitable for sensitive peptide sequences.
- Stability : The N-methylation enhances the stability of peptides during synthesis, reducing the likelihood of degradation.
Drug Development
The incorporation of this compound into peptide-based drugs has shown promising results in enhancing pharmacological properties. Peptides synthesized with this compound may exhibit improved bioavailability and stability, which are crucial for therapeutic efficacy. Notable applications include:
- Therapeutic Peptides : Peptides containing this amino acid have been explored for their potential in treating various diseases, including cancer and infectious diseases.
- Antimicrobial Properties : Some studies indicate that peptides derived from ornithine derivatives possess antimicrobial activity, making them candidates for new antibiotic therapies .
Bioconjugation
This compound is utilized in bioconjugation processes, where peptides are linked to other biomolecules such as proteins or nucleic acids. This application is essential for developing targeted drug delivery systems and diagnostic tools. The ability to modify peptides with this compound allows researchers to:
- Enhance Targeting : By attaching therapeutic peptides to targeting ligands, researchers can improve the specificity of drug delivery to diseased tissues.
- Create Novel Biomaterials : The compound's stability and reactivity facilitate the development of peptide-based materials for various biomedical applications.
Material Science
In material science, this compound contributes to the creation of novel materials such as hydrogels and nanomaterials. Its capability to form stable peptide bonds allows for the synthesis of materials with tailored properties suitable for biomedical applications .
Case Studies
Several studies illustrate the applications of this compound:
- A study on antimicrobial peptides highlighted how incorporating N-methylated ornithine residues increased the peptides' stability and effectiveness against bacterial strains.
- Research into drug delivery systems demonstrated that conjugating peptides containing this compound with nanoparticles resulted in enhanced cellular uptake and targeted delivery to cancer cells .
Mechanism of Action
The mechanism of action of Boc-N-Me-Orn(Fmoc)-OH is primarily related to its role as an intermediate in peptide synthesis. The protective groups (Boc and Fmoc) prevent unwanted side reactions during peptide bond formation. The methylation of the alpha nitrogen can influence the compound’s reactivity and interaction with other molecules. The compound does not have a direct biological target but facilitates the synthesis of bioactive peptides and proteins.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes critical differences between Boc-N-Me-Orn(Fmoc)-OH and related compounds:
Key Observations:
N-Methylation : this compound uniquely incorporates an N-methyl group, which sterically hinders protease activity, making it advantageous for therapeutic peptides . In contrast, Fmoc-Orn(Boc)-OH lacks this modification, rendering it more flexible but less stable in biological environments.
Side Chain Length : Compared to lysine derivatives (e.g., Fmoc-Lys(Boc)-OH), ornithine-based compounds have a shorter side chain, altering peptide folding and interaction with targets .
Orthogonal Deprotection : The combination of Fmoc (base-labile) and Boc (acid-labile) groups allows sequential deprotection, a feature shared with Fmoc-Orn(Boc)-OH and Fmoc-Lys(Boc)-OH .
Biological Activity
Boc-N-Me-Orn(Fmoc)-OH, a derivative of ornithine, is an important compound in peptide synthesis and has garnered attention for its biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and case studies highlighting its applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Boc (tert-butyloxycarbonyl) group: A protective group that enhances stability during peptide synthesis.
- Fmoc (9-fluorenylmethoxycarbonyl) group: Another protective group that allows for selective deprotection.
- N-methylation : This modification can influence the compound's biological activity and receptor interactions.
The empirical formula for this compound is with a molecular weight of 454.52 g/mol .
Synthesis Methods
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) techniques. The following steps are commonly involved:
- Protection : The amino groups are protected using Boc and Fmoc groups to prevent unwanted reactions during synthesis.
- Coupling : The protected amino acids are coupled using reagents such as HBTU or HATU in a suitable solvent mixture (e.g., DMF/THF).
- Deprotection : The Fmoc group is removed under basic conditions, allowing for subsequent coupling reactions.
The efficiency of these methods can significantly affect the yield and purity of the final product .
Biological Activity
This compound has been studied for various biological activities, particularly in relation to its role as a building block for bioactive peptides. Key findings include:
- Antimicrobial Activity : Peptides synthesized using this compound have shown promising antimicrobial properties, potentially effective against various pathogens .
- Receptor Binding : Research indicates that modifications to the ornithine residue can enhance binding affinities to specific receptors, such as melanocortin receptors, which are implicated in obesity and metabolic disorders .
- Metal Ion Coordination : The compound has been investigated for its ability to chelate metal ions, which is crucial for the development of metalloantibiotics and other therapeutic agents .
Case Study 1: Antimicrobial Peptides
A study focused on synthesizing antimicrobial peptides incorporating this compound demonstrated significant activity against Gram-positive bacteria. The peptides exhibited low minimum inhibitory concentrations (MICs), highlighting their potential as new therapeutic agents .
Case Study 2: Melanocortin Receptor Agonists
Another research effort explored the use of this compound in designing peptide analogues targeting melanocortin receptors. These analogues displayed enhanced binding affinities compared to their non-methylated counterparts, suggesting that N-methylation plays a critical role in receptor interaction .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by several factors:
- N-Methylation : Increases lipophilicity and may improve membrane permeability.
- Protective Groups : The choice of protective groups (Boc vs. Fmoc) affects solubility and stability during synthesis.
- Peptide Length and Composition : Variations in peptide sequences can lead to different biological outcomes, emphasizing the importance of careful design in peptide synthesis .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Boc-N-Me-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer: this compound is typically synthesized via SPPS using 2-Cl-tritylchlorid resin. Key steps include:
- Resin Loading: Coupling Boc-protected ornithine derivatives to the resin under anhydrous conditions (e.g., DCM/DMF solvent system) .
- Fmoc Deprotection: Cleave the Fmoc group from the side chain using 20% piperidine in DMF, followed by thorough washing to remove byproducts .
- Side-Chain Functionalization: Couple additional residues (e.g., Fmoc-Lys(Cbz)-OH) to the exposed amino group using HBTU/HOBt activation .
- Final Cleavage: Use mild acidic conditions (e.g., TFA/water) to cleave the peptide from the resin while preserving side-chain protections .
Critical Data: Analytical characterization (HPLC, MS) is essential to confirm purity (>98%) and molecular identity (e.g., molecular weight: 468.54 g/mol) .
Q. How should this compound be stored to maintain stability during peptide synthesis?
- Methodological Answer:
- Store at room temperature in a dry environment to prevent hydrolysis of the Boc and Fmoc groups.
- Use desiccants in storage containers and avoid exposure to moisture or acidic/basic vapors .
- Pre-dissolve the compound in anhydrous DMF or DCM immediately before use to minimize degradation .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency for this compound in automated SPPS?
- Methodological Answer: Coupling inefficiencies often arise from steric hindrance due to the N-methyl group. Mitigation strategies include:
- Activation Reagents: Use HATU or PyBOP instead of HBTU for improved activation of the carboxyl group .
- Extended Coupling Time: Increase reaction time to 2–4 hours for bulky residues.
- Molar Excess: Use a 3–5× molar excess of this compound relative to resin capacity .
- Real-Time Monitoring: Employ Kaiser or chloranil tests to verify coupling completion before proceeding .
Q. What experimental approaches resolve contradictions in this compound solubility data across studies?
- Methodological Answer: Discrepancies in solubility often stem from differences in solvent purity or temperature. A systematic workflow includes:
- Solvent Screening: Test solubility in DMF, DCM, and THF at 25°C and 4°C under inert atmosphere .
- Quantitative Analysis: Use gravimetric methods to measure solubility (e.g., mg/mL) and compare with literature values .
- Contamination Checks: Analyze batches via HPLC to rule out impurities affecting solubility .
Q. How is this compound integrated into peptidomimetic inhibitors targeting viral proteases?
- Methodological Answer: The compound’s dual protection (Boc/Fmoc) enables precise side-chain modifications for protease inhibition:
- Design: Replace lysine/ornithine in substrate-binding regions with this compound to enhance selectivity .
- Synthesis: Use SPPS to incorporate the residue into peptide backbones, followed by Fmoc removal and functionalization (e.g., fluorophores or biotin tags) .
- Validation: Test inhibitory activity via fluorescence-based assays (e.g., NS2B-NS3 protease inhibition) and compare with unmodified peptides .
Properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28(4)22(23(29)30)14-9-15-27-24(31)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQODNRLCAAIRTG-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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